4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol
Description
Properties
IUPAC Name |
4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13-11-20(23-14(2)22-13)28-15-7-9-25(10-8-15)21(27)17-12-19(26)24-18-6-4-3-5-16(17)18/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGQKQZRKKULAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-one derivatives, while reduction could produce quinolin-2-ol derivatives.
Scientific Research Applications
4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol)
- Structural Similarities: Both compounds incorporate a substituted piperidine ring and aromatic heterocycles (quinolin-2-ol vs. pyridinyl-phenyl groups). Pirmenol’s 2,6-dimethylpiperidine moiety is analogous to the dimethylpyrimidine substituent in the target compound .
- Functional Differences: Pirmenol is a known sodium channel blocker used for cardiac arrhythmias, whereas 4-{4-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol lacks documented therapeutic activity.
Quinoline Derivatives
- Scaffold Comparison: The quinolin-2-ol core is shared with antimalarial drugs (e.g., chloroquine) and tyrosine kinase inhibitors (e.g., Bosutinib). Unlike these drugs, the target compound lacks sulfonamide or nitro groups critical for their mechanisms.
- Solubility and Stability: Quinoline derivatives typically exhibit low aqueous solubility (<1 mg/mL at pH 7.4). The piperidine-carbonyl group in the target compound may enhance solubility compared to unsubstituted quinolines, but experimental validation is required.
Pyrimidine-Containing Analogues
- 2,6-Dimethylpyrimidin-4-yl Group: This substituent is structurally similar to fragments in dihydrofolate reductase inhibitors (e.g., Trimethoprim). However, the absence of diaminopyrimidine or p-aminobenzoic acid groups in the target compound limits direct functional overlap.
Data Table: Key Properties of Comparable Compounds
Biological Activity
4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol, also known by its CAS number 2034472-47-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 329.35 g/mol. The structure features a quinoline core with a piperidine moiety and a pyrimidine substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antiviral Activity : Compounds containing piperidine and pyrimidine structures have been evaluated for their efficacy against viruses, including the Ebola virus (EBOV). Studies have shown that such compounds can inhibit viral entry into host cells by targeting specific cellular mechanisms .
- Antibacterial Properties : Piperidine derivatives have demonstrated antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound's structural components may allow it to act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases .
Case Studies and Experimental Data
- Antiviral Evaluation :
- Antibacterial Activity :
- Enzyme Inhibition Studies :
Table 1: Biological Activity Summary of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Coupling Reactions : Piperidine derivatives are functionalized with a pyrimidine-4-yl ether group via nucleophilic substitution or Mitsunobu reactions. For example, the 4-hydroxy piperidine intermediate may react with 4-chloro-2,6-dimethylpyrimidine under basic conditions (e.g., NaH in DMF) to introduce the ether linkage .
- Carbonyl Formation : The piperidine moiety is coupled to the quinolin-2-ol scaffold via a carbonyl group using reagents like EDCl/HOBt or PyBOP/NMM for amide bond formation .
- Critical Parameters : Reaction temperature (e.g., reflux in THF or DMF), solvent polarity, and stoichiometric ratios significantly impact yield. For instance, microwave-assisted synthesis (120°C, 250W) can reduce reaction times compared to conventional heating .
- Yield Optimization : Purification via column chromatography or recrystallization (e.g., DMF/water mixtures) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of key functional groups, such as the quinolin-2-ol hydroxyl ( 10–12 ppm) and pyrimidine methyl groups ( 2.5–2.7 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 434.1921 for CHNO) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects impurities from side reactions .
Q. What structural features of this compound are critical for its biological activity?
- Methodological Answer :
- Quinolin-2-ol Core : The hydroxyl group at position 2 facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA), while the planar aromatic system enables intercalation or π-π stacking .
- Piperidine Carbonyl Linker : Enhances conformational flexibility and serves as a hydrogen bond acceptor, improving target engagement .
- 2,6-Dimethylpyrimidine Ether : The electron-deficient pyrimidine ring may interact with hydrophobic pockets in proteins, and the methyl groups enhance metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., P-gp inhibition via Rho123 accumulation assays in Lucena 1 cells ) to ensure reproducibility.
- Purity Verification : Reanalyze compounds via HPLC and NMR to rule out batch-to-batch variability caused by impurities (e.g., unreacted intermediates) .
- Control Experiments : Include positive controls (e.g., verapamil for P-gp inhibition) and cell viability assays (MTT) to distinguish cytotoxic effects from target-specific activity .
Q. What strategies can improve the aqueous solubility and bioavailability of this compound?
- Methodological Answer :
- Salt Formation : Convert the quinolin-2-ol hydroxyl to a sodium or hydrochloride salt (e.g., dihydrochloride derivatives improve solubility by >10-fold) .
- Prodrug Design : Introduce phosphate or ester groups at the hydroxyl position, which hydrolyze in vivo to release the active compound .
- Formulation Excipients : Use cyclodextrins or lipid-based nanoparticles to enhance solubility in preclinical models .
Q. How do molecular docking studies elucidate the mechanism of action of quinolin-2-ol derivatives?
- Methodological Answer :
- Target Identification : Dock the compound into active sites of proteins (e.g., sphingosine kinases or P-gp) using software like AutoDock Vina. Focus on key interactions: the quinolin-2-ol hydroxyl with catalytic residues (e.g., Asp50 in SK1) and the pyrimidine ring with hydrophobic pockets .
- Binding Affinity Validation : Correlate docking scores () with experimental IC values from enzyme inhibition assays to refine computational models .
Q. What role do stereochemical factors play in the activity of related quinoline-piperidine hybrids?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to isolate enantiomers of intermediates with piperidine stereocenters .
- Pharmacokinetic Profiling : Compare isomers in vitro (e.g., metabolic stability in liver microsomes) and in vivo (e.g., brain penetration in rodent models). For example, (R)-isomers of analogous compounds show 3-fold higher AUC than (S)-isomers due to reduced CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
